Cas no 105628-07-7 (Fasudil hydrochloride)

Fasudil hydrochloride is a selective Rho-kinase (ROCK) inhibitor widely used in biochemical and pharmacological research. It exhibits high specificity for ROCK1 and ROCK2, making it a valuable tool for studying cellular signaling pathways involving Rho GTPases. The compound is particularly noted for its ability to inhibit smooth muscle contraction and modulate vascular tone, which has implications in cardiovascular and neurological research. Fasudil hydrochloride is water-soluble, ensuring ease of use in aqueous experimental systems. Its well-characterized mechanism of action and consistent inhibitory effects contribute to its reliability in both in vitro and in vivo studies. The compound is available in high-purity formulations to ensure reproducibility in research applications.
Fasudil hydrochloride structure
Fasudil hydrochloride structure
Product Name:Fasudil hydrochloride
CAS No:105628-07-7
MF:C14H18ClN3O2S
MW:327.829620838165
MDL:MFCD00943198
CID:62559
PubChem ID:160871255
Update Time:2026-01-21

Fasudil hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(5-ISOQUINOLINESULFONYL)-1H-HEXAHYDRO-1,4-DIAZEPINE, DIHYDROCHLORIDE
    • 1-(5-ISOQUINOLINESULFONYL)HOMOPIPERAZINE 2HCL
    • 1-(5-ISOQUINOLINESULFONYL)-HOMOPIPERAZINE DIHYDROCHLORIDE
    • 1-(5-ISOQUINOLINESULFONYL)-HOMOPIPERAZINE HCL
    • 1-(5-ISOQUINOLINESULFONYL)HOMOPIPERAZINE HYDROCHLORIDE
    • 1-(5-ISOQUINOLINYLSULFONYL)HOMOPIPERAZINE DIHYDROCHLORIDE
    • 5-(1,4-DIAZEPAN-1-YLSULFONYL)ISOQUINOLINE HYDROCHLORIDE
    • (5-ISOQUINOLINESULFONYL)HOMOPIPERAZINE, 2HCL
    • FASUDEL
    • FASUDIL DIHYDROCHLORIDE
    • FASUDIL HCL
    • FASUDIL HYDROCHLORIDE
    • HA-1077
    • HA-1077 DIHYDROCHLORIDE
    • HEXAHYDRO-1-(5-ISOQUINOLINYLSULFONYL)-MONOHYDROCHLORIDE
    • Fasudil Monohydrochloride Hexahydro-1-(5-isoquinolinylsulfonyl)-1H-1,4-diazepine monohydrochloride
    • 4-Methoxyphenylacetic acid
    • 5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline hydrochloride
    • FASUDIL
    • Fasudil (HA-1077) HCl
    • Fasudil (Hydrochloride)
    • Fasudil Monohydrochloride
    • 5-(1-Homopiperazinyl)sulfonylisoquinoline Hydrochloride
    • AT-877
    • Hexahydro-1-(5-isoquinolinylsulfonyl)-1H-1,4-diazepine monohydrochloride
    • Eril
    • AT 877 hydrochloride
    • HA 1077 hydrochloride
    • SQ04N8S7BR
    • DSSTox_RID_81004
    • DSSTox_CID_25615
    • DSSTox_GSID_45615
    • C14H18ClN3O2S
    • 1H-1,
    • C14H17N3O2S.HCl
    • 1H-1,4-Diazepine, hexahydro-1-(5-isoquinolinylsulfonyl)-, monohydrochloride
    • HA-1077 Hydrochloride
    • AT-877 Hydrochloride
    • 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline HCl
    • CAS-105628-07-7
    • Tox21_110824
    • BMK1-E2
    • SMR000058993
    • SR-01000000005
    • 5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline xhydrochloride
    • NCGC00018100-08
    • NCGC00180915-01
    • FASUDIL HYDROCHLORIDE [WHO-DD]
    • SCHEMBL317082
    • DTXCID9025615
    • EN300-7361975
    • CHEMBL541388
    • SW218155-2
    • HY-10341
    • 5-(1,4-Diazepan-1-ylsulfonyl)isoquinoline hydrochloride (1:1)
    • AS-17751
    • FASUDIL HYDROCHLORIDE [MART.]
    • REGID_for_CID_163751
    • Tox21_110824_1
    • AKOS015897321
    • SR-01000000005-2
    • LFVPBERIVUNMGV-UHFFFAOYSA-N
    • ISOQUINOLINE, 5-((HEXAHYDRO-1H-1,4-DIAZEPIN-1-YL)SULFONYL)-, HYDROCHLORIDE (1:1)
    • 111GE018
    • 133337-43-6
    • D01840
    • s1573
    • Fasudil-HA
    • SY058037
    • BCP26351
    • CALCIUMCYCLAMATE
    • 5-(HEXAHYDRO-1H-1,4-DIAZEPINE-1-YLSULFONYL)ISOQUINOLINE HYDROCHLORIDE
    • Fasudil, Monohydrochloride Salt
    • AM20050635
    • NCGC00018100-04
    • AC-4515
    • REGID_for_CID_4917
    • FASUDIL HYDROCHLORIDE [JAN]
    • 105628-07-7 (HCl)
    • 5-(1,4-diazepane-1-sulfonyl)isoquinoline hydrochloride
    • 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydron;chloride
    • DTXSID1045615
    • MFCD00943198
    • 105628-07-7
    • MLS000069344
    • Fasdil
    • FASUDIL, MONOHCL
    • A21128
    • CCG-267783
    • UNII-SQ04N8S7BR
    • Q27289337
    • 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydrochloride
    • HB0283
    • CHEBI:31593
    • FT-0631034
    • CS-0225
    • 1-(5isoquinolinesulfonyl)homopiperazine hydrochloride
    • Fasudil Monohydrochloride Salt
    • Fasudil HCl (HA-1077)
    • FASUDIL HYDROCHLORIDE [MI]
    • Fasudil hydrochloride (JAN)
    • F0839
    • Fasudil-HA?
    • Isoquinoline, 5-[(hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]-, hydrochloride (1:1); 1H-1,4-Diazepine, hexahydro-1-(5-isoquinolinylsulfonyl)-, monohydrochloride (9CI); 1-(5-Isoquinolinesulfonyl)homopiperazine hydrochloride; Eril; Fasudil hydrochloride
    • FASUDIL HYDROCHLORIDE (MART.)
    • Hexahydro-1-(5-isoquinolinesulfonyl)-1H-1,4-diazepine monohydrochloride
    • 4-(isoquinolin-5-ylsulfonyl)-1,4-diazepan-1-ium chloride
    • Fasudil hydrochloride
    • MDL: MFCD00943198
    • Inchi: 1S/C14H17N3O2S.ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;/h1,3-5,7,11,15H,2,6,8-10H2;1H
    • InChI Key: LFVPBERIVUNMGV-UHFFFAOYSA-N
    • SMILES: Cl.S(C1=CC=CC2C=NC=CC1=2)(N1CCNCCC1)(=O)=O
    • BRN: 5466340

Computed Properties

  • Exact Mass: 363.05800
  • Monoisotopic Mass: 327.081
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 421
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.7

Experimental Properties

  • Color/Form: No data available
  • Melting Point: 208-215°C
  • Boiling Point: 506.2° C
  • Flash Point: No data available
  • Refractive Index: 1.62
  • Solubility: H2O: >200 mg/mL
  • Water Partition Coefficient: Soluble in water and dimethyl sulfoxide. Insoluble in ethanol.
  • PSA: 70.68000
  • LogP: 4.17030
  • Merck: 3942
  • Vapor Pressure: No data available

Fasudil hydrochloride Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264-P270-P301+P312+P330-P501
  • WGK Germany:1
  • Hazard Category Code: 22
  • Safety Instruction: 36-60
  • RTECS:HM4033500
  • Toxicity:LD50 in mice, rats (mg/kg): 67.5, 59.9 i.v.; 124.5, 123.2 s.c.; 273.9, 335.0 orally (Koga)
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Fasudil hydrochloride Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Fasudil hydrochloride Pricemore >>

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Fasudil hydrochloride Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Fasudil hydrochloride

Introduction to Fasudil Hydrochloride (CAS No. 105628-07-7)

Fasudil hydrochloride, with the chemical compound identifier CAS No. 105628-07-7, is a well-documented pharmaceutical compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound, chemically known as 1-(5-isoquinolinesulfonyl)-4-(1-methylpyrazol-3-yl)piperazine dihydrochloride, belongs to the class of vasodilators and has demonstrated notable pharmacological properties that make it a subject of extensive research and clinical investigation.

The primary mechanism of action of Fasudil hydrochloride involves the inhibition of myosin light chain kinase (MLCK), an enzyme critical in the regulation of smooth muscle contraction. By inhibiting MLCK, this compound effectively reduces intracellular calcium levels, leading to relaxation of vascular smooth muscle and subsequent vasodilation. This mechanism has made it a promising candidate for the treatment of various cardiovascular conditions, including pulmonary hypertension and acute respiratory distress syndrome.

Recent studies have highlighted the potential therapeutic applications of Fasudil hydrochloride in conditions beyond its traditional indications. For instance, research has explored its role in neuroprotection, particularly in models of ischemic stroke. The ability of this compound to modulate calcium signaling pathways not only aids in vascular relaxation but also offers neuroprotective effects by reducing neuronal injury and oxidative stress. These findings have opened new avenues for investigating its use in neurodegenerative diseases where calcium dysregulation plays a significant role.

In addition to its cardiovascular and neuroprotective properties, Fasudil hydrochloride has been studied for its potential anti-inflammatory effects. Chronic inflammation is a hallmark of many diseases, including atherosclerosis and certain autoimmune disorders. Preliminary research suggests that by modulating intracellular signaling pathways, this compound may help mitigate inflammatory responses, thereby contributing to the management of these conditions. The exploration of such multifaceted therapeutic potentials underscores the importance of continued research into this compound.

The synthesis and characterization of Fasudil hydrochloride have been subjects of detailed chemical investigation. Its molecular structure, featuring a piperazine ring substituted with a methylpyrazole moiety and connected to an isoquinoline sulfonamide group, contributes to its unique pharmacological profile. The dihydrochloride salt form enhances its solubility and bioavailability, making it more suitable for pharmaceutical formulations. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate its structural properties, ensuring high purity and consistency in production.

Clinical trials have been conducted to evaluate the efficacy and safety of Fasudil hydrochloride in various therapeutic settings. These trials have provided valuable insights into its potential benefits and limitations. For example, studies in patients with pulmonary hypertension have shown improvements in pulmonary vascular resistance and exercise capacity following treatment with this compound. However, challenges such as dosing regimens and potential side effects remain areas for further optimization. Ongoing clinical research aims to address these issues and expand the understanding of its therapeutic index.

The development of novel drug delivery systems for Fasudil hydrochloride is another area of active investigation. Nanoparticle-based formulations have shown promise in enhancing drug delivery efficiency by improving solubility and targeting specific tissues or cells. Such innovations could potentially increase the therapeutic efficacy while minimizing systemic side effects. Furthermore, combination therapies involving Fasudil hydrochloride with other vasodilators or anti-inflammatory agents are being explored to achieve synergistic effects in managing complex diseases.

The regulatory landscape for Fasudil hydrochloride varies by region but generally requires rigorous testing to ensure safety and efficacy before market approval. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for clinical trial design, data submission, and post-marketing surveillance. Compliance with these regulations is essential for ensuring that patients receive safe and effective treatments.

Ethical considerations are also paramount in the development and deployment of pharmaceutical compounds like Fasudil hydrochloride. Informed consent from patients participating in clinical trials is crucial, along with measures to protect their privacy and well-being throughout the research process. Additionally, efforts are made to ensure equitable access to new treatments developed from such research, addressing disparities in healthcare outcomes across different populations.

The future prospects for Fasudil hydrochloride appear promising, with ongoing research uncovering new therapeutic applications and optimizing delivery methods. Advances in computational chemistry and artificial intelligence are expected to accelerate drug discovery processes, potentially leading to faster development cycles for compounds like this one. Collaborative efforts between academia, industry, and regulatory bodies will be vital in translating laboratory findings into clinical practice.

In conclusion, Fasudil hydrochloride (CAS No. 105628-07-7) represents a significant advancement in pharmaceutical innovation with diverse therapeutic applications ranging from cardiovascular diseases to neuroprotection and anti-inflammation. Its unique mechanism of action coupled with ongoing research efforts ensures that it remains a subject of great interest in medicinal chemistry and clinical medicine. As further studies elucidate its full potential, this compound is poised to play an increasingly important role in modern healthcare.

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Amadis Chemical Company Limited
(CAS:105628-07-7)Fasudil hydrochloride
A21128
Purity:99%/99%/99%
Quantity:100g/25g/5g
Price ($):1886.0/572.0/194.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:105628-07-7)Fasudil hydrochloride
sfd13102
Purity:99.9%
Quantity:200kg
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